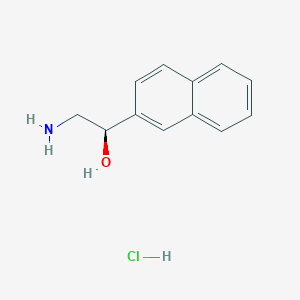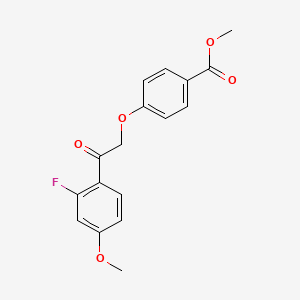
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride is a chemical compound with the molecular formula C12H14ClNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of chemical reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced through a reaction with a suitable oxidizing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, such as chlorine or bromine, under acidic or basic conditions.
Major Products
Oxidation: Formation of naphthaldehyde or naphthone derivatives.
Reduction: Formation of naphthalene derivatives without the hydroxyl group.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
1-(Naphthalen-2-yl)ethanol: A similar compound with a hydroxyl group but without the amino group.
2-(Naphthalen-1-yl)ethanol: Another similar compound with the hydroxyl group positioned differently on the naphthalene ring.
Uniqueness
(1R)-2-Amino-1-(naphthalen-2-YL)ethan-1-OL hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14ClNO |
|---|---|
分子量 |
223.70 g/mol |
IUPAC名 |
(1R)-2-amino-1-naphthalen-2-ylethanol;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m0./s1 |
InChIキー |
VGGCSZQXGUUOMD-YDALLXLXSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](CN)O.Cl |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)






![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)




